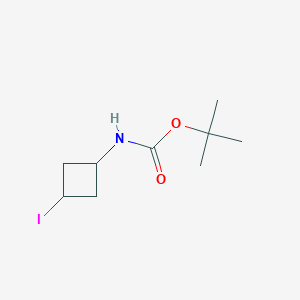

cis-Tert-butyl 3-iodocyclobutylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-iodocyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEFFDGFPRWHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001163651 | |

| Record name | Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389264-19-0, 1824239-57-7 | |

| Record name | Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (3-iodocyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to cis-Tert-butyl 3-iodocyclobutylcarbamate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Tert-butyl 3-iodocyclobutylcarbamate is a valuable bifunctional molecule increasingly utilized as a key building block in medicinal chemistry and organic synthesis. Its unique structure, incorporating a protected amine and a reactive iodide on a cyclobutane scaffold, offers a versatile platform for the construction of complex molecular architectures. The cis-stereochemistry of the substituents on the cyclobutane ring provides specific spatial arrangements that are of particular interest in the design of novel therapeutic agents and other functional molecules.

This technical guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and key applications of this compound, with a focus on its utility in cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 1389264-12-3 | [1] |

| Molecular Formula | C₉H₁₆INO₂ | [1] |

| Molecular Weight | 297.13 g/mol | [1] |

| Appearance | Off-white to light yellow solid | Commercially available |

| Melting Point | Not widely reported, solid at room temperature | General observation |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | Inferred from reaction conditions |

| Stability | The tert-butyloxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. The carbon-iodine bond is susceptible to nucleophilic substitution and is reactive in metal-catalyzed cross-coupling reactions. | [2] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the iodination of its precursor, cis-tert-butyl 3-hydroxycyclobutylcarbamate. The Appel reaction, utilizing triphenylphosphine and iodine, is a reliable method for this transformation.

Caption: Synthetic route to this compound.

Experimental Protocol: Iodination of cis-tert-Butyl 3-hydroxycyclobutylcarbamate

This protocol is adapted from standard iodination procedures for alcohols.[3]

Materials:

-

cis-tert-Butyl 3-hydroxycyclobutylcarbamate

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred solution of cis-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add triphenylphosphine (1.2 eq) and imidazole (1.2 eq).

-

Once the solids have dissolved, add iodine (1.2 eq) portion-wise, maintaining the temperature at 0 °C. The reaction mixture will typically turn from a clear solution to a brown or reddish-brown color.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the brown color of excess iodine dissipates.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed by standard spectroscopic methods.

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methine protons of the cyclobutane ring, and the proton attached to the nitrogen of the carbamate. The chemical shifts and coupling patterns of the cyclobutyl protons will be indicative of the cis-stereochemistry. |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the four carbons of the cyclobutane ring, including the carbon bearing the iodine atom at a characteristic upfield chemical shift. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak or a characteristic fragmentation pattern corresponding to the molecular weight of the compound. |

Note: Specific peak assignments and coupling constants can be found by referencing commercially available data or through experimental determination.[1][4]

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups: the Boc-protected amine and the secondary iodide.

The Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine functionality, stable to a wide variety of nucleophilic and basic conditions. This stability allows for selective reactions at the carbon-iodine bond without affecting the protected amine. The Boc group can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an appropriate solvent, to liberate the free amine for further functionalization.[2]

The Carbon-Iodine Bond: A Gateway to Complexity

The secondary iodide on the cyclobutane ring is the primary site of reactivity, making this compound an excellent substrate for a range of transformations, most notably palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. This compound can be effectively coupled with a variety of boronic acids and their derivatives to introduce aryl, heteroaryl, or vinyl substituents onto the cyclobutane core. These reactions are typically catalyzed by a palladium(0) species in the presence of a suitable base.

References

A Technical Guide to the Structural Elucidation of cis-Tert-butyl 3-iodocyclobutylcarbamate

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of unique molecular scaffolds is paramount to accessing novel chemical space and achieving desired pharmacological profiles. Cyclobutane moieties, in particular, have garnered significant interest due to their rigid structures, which can impart favorable conformational constraints on bioactive molecules, leading to enhanced potency and selectivity.[1] The subject of this guide, cis-tert-butyl 3-iodocyclobutylcarbamate, represents a key building block in this arena. Its structure combines the conformational rigidity of a 1,3-disubstituted cyclobutane core, a versatile Boc-protected amine for further synthetic elaboration, and a strategically placed iodine atom. This iodine is not merely a heavy atom; it serves as a crucial handle for cross-coupling reactions and other transformations, and its presence is significant in the development of radiolabeled compounds for imaging and therapeutic applications.[2][3]

This guide provides an in-depth, practical overview of the analytical methodologies required to unequivocally determine the structure and stereochemistry of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, illustrating how a synergistic interpretation of data from these techniques leads to a comprehensive structural assignment.

Workflow for Structure Elucidation

The elucidation of a novel chemical entity follows a logical progression of analytical techniques. The following workflow provides a robust framework for the characterization of this compound.

References

An In-Depth Technical Guide to cis-Tert-butyl 3-iodocyclobutylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of cis-Tert-butyl 3-iodocyclobutylcarbamate, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles and practical laboratory experience.

Core Molecular Attributes

This compound is a valuable synthetic intermediate characterized by a cyclobutane scaffold, a protected amine functionality, and a reactive iodide. These features make it a versatile component for the introduction of the 3-aminocyclobutyl moiety in drug discovery programs.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆INO₂ | [1] |

| Molecular Weight | 297.13 g/mol | [2] |

| CAS Number | 1389264-12-3 | [3] |

| Appearance | White to off-white solid | |

| Storage | 2-8°C, protected from light | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step sequence starting from commercially available precursors. A common strategy involves the protection of an amino group, followed by the introduction of the iodide.

Illustrative Synthetic Pathway

References

Role of BOC protection in cyclobutylamine synthesis

An In-Depth Technical Guide to the Strategic Use of BOC Protection in Cyclobutylamine Synthesis

Authored by a Senior Application Scientist

Abstract

The cyclobutylamine moiety is a progressively significant structural motif in modern medicinal chemistry, valued for the unique three-dimensional character it imparts to small-molecule drug candidates.[1][2] Its successful incorporation into complex molecular architectures, however, is contingent upon strategic synthetic planning, particularly the management of the nucleophilic and basic primary amine. This technical guide provides a comprehensive overview of the pivotal role of the tert-butoxycarbonyl (BOC) protecting group in the synthesis and manipulation of cyclobutylamine intermediates. We will delve into the mechanistic underpinnings of BOC protection and deprotection, present field-proven experimental protocols, and discuss critical considerations for optimizing these transformations in a drug development context.

The Ascendancy of Cyclobutylamine in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a "privileged scaffold" in drug discovery.[1][2] Its distinct puckered conformation provides a rigid, three-dimensional framework that can improve pharmacological properties by enabling precise vectoral placement of substituents into protein binding pockets.[1] Unlike planar aromatic rings, the sp³-rich nature of the cyclobutane core can lead to enhanced metabolic stability and improved solubility.[2]

The primary amine of cyclobutylamine is a key functional handle for introducing molecular diversity and forming critical interactions, such as hydrogen bonds, with biological targets.[1] However, this same reactivity makes the amine susceptible to undesired side reactions during subsequent synthetic steps. Therefore, transiently masking or "protecting" this group is not just advantageous but often essential for the successful execution of a synthetic route.[3][4]

The tert-Butoxycarbonyl (BOC) Group: An Optimal Sentinel for Amines

Among the arsenal of amine protecting groups, the BOC group is a cornerstone of modern organic synthesis, particularly in pharmaceutical and peptide chemistry.[5][6] Its widespread adoption is a testament to a unique combination of stability and controlled lability.

Rationale for Selection: The Intrinsic Advantages of BOC Protection

The BOC group converts the highly nucleophilic amine into a carbamate, significantly attenuating its reactivity.[3][7] This strategy is underpinned by several key advantages:

-

Robust Stability: N-BOC protected amines are exceptionally stable to a wide range of reaction conditions, including strong bases, most nucleophiles, and catalytic hydrogenation.[5][8][9]

-

Orthogonality: The BOC group's cleavage mechanism is distinct from other common amine protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile). This "orthogonality" allows for the selective deprotection of one amine in the presence of others, a crucial strategy in complex syntheses.[4][5][9]

-

Mild and Specific Cleavage: Deprotection is reliably achieved under mild acidic conditions, which preserves many other sensitive functional groups within the molecule.[5][10] The formation of gaseous byproducts provides a thermodynamic driving force for the reaction.[3]

The Mechanism of BOC Protection

The standard method for introducing the BOC group involves the reaction of the primary amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[9][11]

The mechanism proceeds via a nucleophilic acyl substitution. The amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.[12] This forms a tetrahedral intermediate, which then collapses, expelling a tert-butyl carbonate leaving group. This unstable intermediate readily decomposes into gaseous carbon dioxide and a tert-butoxide anion, which deprotonates the newly formed carbamate to yield the final product and tert-butanol.[11][12][13]

Caption: Mechanism of N-Boc protection of a primary amine.

The Mechanism of BOC Deprotection

Cleavage of the BOC group is efficiently achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][14]

The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[3][12] This activation facilitates the cleavage of the tert-butyl-oxygen bond, releasing the highly stable tert-butyl carbocation. This cation can then be quenched by a nucleophile or, more commonly, undergo elimination to form isobutylene.[3][15] The other product, a carbamic acid, is unstable and spontaneously decarboxylates to liberate the free amine and carbon dioxide.[11][12]

Caption: Acid-catalyzed deprotection of an N-Boc protected amine.

Field-Proven Methodologies for N-Boc-Cyclobutylamine

The following sections provide validated protocols and a workflow for the synthesis and deprotection of N-Boc-cyclobutylamine, representing common practice in drug development labs.

Experimental Protocol: BOC Protection of Cyclobutylamine

This protocol is a generalized procedure based on established methods.[14][16][17]

Materials:

-

Cyclobutylamine

-

Di-tert-butyl dicarbonate (Boc₂O), 1.1 equivalents

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve cyclobutylamine (1.0 eq.) in the chosen solvent (e.g., DCM, approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

If starting from cyclobutylamine hydrochloride, add a base like triethylamine (1.1 eq.) to free-base the amine in situ.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add a solution of Boc₂O (1.1 eq.) in the same solvent dropwise over 15-20 minutes. Note: Alcoholic solvents like methanol can significantly accelerate the rate of BOC protection.[10]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM, 3x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-cyclobutylamine.

-

Purify by flash column chromatography if necessary, though the product is often of high purity after workup.

Experimental Protocol: Acid-Mediated Deprotection

This protocol describes the removal of the BOC group to regenerate the amine, typically as its corresponding acid salt.[11][14][18]

Materials:

-

N-Boc-cyclobutylamine

-

Acid: Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

-

Solvent: Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution or other base for neutralization

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve N-Boc-cyclobutylamine (1.0 eq.) in DCM (approx. 0.2 M concentration).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add the acid (e.g., TFA, 5-10 eq., or an equal volume of 4M HCl in Dioxane) dropwise. Effervescence (CO₂ evolution) is typically observed.[3] Caution: Do not perform this reaction in a sealed vessel.[11][13]

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting amine salt can be isolated by precipitation with a non-polar solvent like diethyl ether or carried forward directly.

-

To obtain the free amine, dissolve the crude salt in water, cool to 0 °C, and carefully add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is >10, followed by extraction with an organic solvent.

Workflow and Data Summary

The overall process can be visualized as a straightforward protection-reaction-deprotection sequence.

Caption: General synthetic workflow using BOC protection.

| Parameter | BOC Protection Conditions | BOC Deprotection Conditions |

| Primary Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) or HCl |

| Stoichiometry | 1.0 - 1.2 equivalents | 5-10 equivalents or large excess |

| Solvent | DCM, THF, MeOH, Dioxane/H₂O[14][19] | DCM, Dioxane, Ethyl Acetate[14] |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 1 - 12 hours[19] | 30 minutes - 4 hours[20] |

| Typical Yield | >90%[16] | Often quantitative |

Advanced Considerations and Troubleshooting

-

Risk of Genotoxic Impurities (PGIs): The tert-butyl cation generated during deprotection can react with nucleophiles (including halides from HCl) to form potential genotoxic impurities (PGIs) like tert-butyl chloride.[15] To mitigate this risk, deprotection steps should be placed as early as possible in a synthetic sequence. The use of "scavengers" like anisole or thioanisole can trap the cation and prevent unwanted side reactions.[8][15]

-

Substrate Compatibility: While BOC deprotection is mild, the strongly acidic conditions can be detrimental to other acid-labile groups in the molecule, such as acetals or silyl ethers. Careful planning of the orthogonal protection strategy is paramount.[5][21]

-

Alternative Deprotection Methods: For highly sensitive substrates, alternative, milder deprotection methods have been developed, including using oxalyl chloride in methanol or catalytic iodine, though these are less common than standard acidolysis.[20][22]

Conclusion

The tert-butoxycarbonyl group is an indispensable tool for the synthesis of cyclobutylamine-containing compounds. Its robust nature, ease of application, and predictable, mild removal make it an ideal choice for protecting the cyclobutylamine nitrogen during multi-step synthetic campaigns. A thorough understanding of the underlying mechanisms of protection and deprotection, coupled with an awareness of potential side reactions, empowers researchers and drug development professionals to strategically employ this methodology, thereby accelerating the discovery and development of novel therapeutics built upon the valuable cyclobutylamine scaffold.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Protective Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. wuxibiology.com [wuxibiology.com]

- 11. jk-sci.com [jk-sci.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 14. Amine Protection / Deprotection [fishersci.co.uk]

- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. beilstein-journals.org [beilstein-journals.org]

- 18. BOC Protection and Deprotection [ms.bzchemicals.com]

- 19. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 20. xray.uky.edu [xray.uky.edu]

- 21. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 22. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Stability and Storage of Iodinated Organic Compounds

For researchers in drug discovery and chemical synthesis, iodinated organic compounds are invaluable intermediates and active pharmaceutical ingredients (APIs). However, the very nature of the carbon-iodine (C-I) bond that makes them reactive and useful also renders them inherently unstable. This guide provides a comprehensive, field-tested framework for understanding, managing, and verifying the stability of these critical molecules. We will move beyond simple instructions to explore the underlying chemical principles that dictate their degradation and the rationale behind robust storage and testing protocols.

The Achilles' Heel: Understanding the Carbon-Iodine Bond

The central challenge in handling iodinated organic compounds lies in the weakness of the C-I bond. Compared to other carbon-halogen bonds, the C-I bond has the lowest dissociation energy, making it the most susceptible to cleavage.[1] This inherent lability is the root cause of the majority of stability issues. Degradation often manifests as a visible discoloration, typically a yellow-brown hue, which signals the formation of molecular iodine (I₂).[1] Understanding the factors that can provide the energy needed to break this bond is the first step in preserving your compound's integrity.

Primary Degradation Pathways: The Forces of Decomposition

Several environmental factors can initiate or accelerate the degradation of iodinated compounds. These factors can act independently or synergistically, leading to a complex degradation profile. The predominant decomposition pathways include deiodination, dehydration, decarboxylation, and oxidation.[2][3]

-

Photodegradation (Photolysis): Exposure to light, particularly ultraviolet (UV) and high-energy visible light (wavelengths between 300 nm and 500 nm), is one of the most common culprits.[4] Light energy can directly cleave the C-I bond, often initiating a free-radical chain reaction that can rapidly consume the parent compound.[1]

-

Thermal Degradation: Elevated temperatures provide the activation energy necessary to break the C-I bond, leading to decomposition.[1] This is a critical consideration not only for long-term storage but also for shipping and handling conditions.

-

Oxidation: The presence of atmospheric oxygen can lead to oxidative degradation pathways, especially for compounds with other susceptible functional groups or electron-rich aromatic systems.[1] In some cases, the oxidation of released iodide can form molecular iodine (I₂), which is itself an oxidizing agent that can further contribute to degradation.[2]

-

Hydrolysis: The presence of water or humidity can facilitate hydrolytic degradation pathways, cleaving bonds within the molecule.[1] The rate and likelihood of hydrolysis are highly dependent on the compound's overall structure.

-

pH-Dependent Degradation: Both acidic and alkaline conditions can catalyze degradation, with the optimal pH for stability being highly structure-specific.[1][5] For instance, iodine itself is known to be most volatile in highly acidic conditions (pH 0-1) and can be susceptible to contamination at pH values above 10.5.[5]

-

Catalytic Degradation: Trace impurities, such as metal ions, can act as catalysts, accelerating decomposition reactions even under otherwise optimal conditions.[1]

Below is a diagram illustrating the convergence of these factors on the central point of failure: the C-I bond.

Caption: Key environmental factors leading to C-I bond cleavage.

A Proactive Strategy: Core Storage and Handling Protocols

Proper storage is not passive; it is an active strategy to mitigate the risks outlined above. The choice of conditions should be guided by a risk-based assessment of the compound's known or predicted sensitivities.

Data Presentation: Impact of Storage Conditions on Stability

The following table summarizes key recommendations and the scientific rationale behind them.

| Parameter | Recommendation | Rationale |

| Light | Store in amber or opaque containers.[1][6] Wrap with aluminum foil for extra protection.[6] Work in low-light conditions or under amber lighting.[4][7] | Amber glass is the industry standard, blocking up to 99% of UV light below 450 nm and absorbing harmful blue/violet light that can trigger photodegradation.[8] |

| Temperature | Store at recommended low temperatures (refrigerated or frozen).[1] Avoid temperature cycling. | Reduces the thermal energy available to overcome the C-I bond dissociation energy, slowing kinetic degradation rates. |

| Atmosphere | For highly sensitive compounds, store under an inert atmosphere (e.g., nitrogen or argon).[1] | Prevents oxidative degradation pathways by displacing atmospheric oxygen. |

| Moisture | Use containers with tight-fitting, secure closures. Store in a desiccator or controlled low-humidity environment. | Minimizes exposure to atmospheric moisture, preventing hydrolytic degradation.[1][9][10] |

| pH | For solutions, buffer to a pH of optimal stability (determined empirically, often slightly acidic to neutral for many compounds).[11] | Avoids acid- or base-catalyzed hydrolysis and other pH-dependent degradation reactions.[1] |

| Packaging | Use chemically inert containers (e.g., glass).[8] For solid iodine, secondary containment with soda lime is recommended.[12] | Glass is non-reactive with most organic compounds.[8] Soda lime absorbs acidic vapors (like HI) that can be released and cause corrosion.[12] |

Visualization: Decision Workflow for Storage Condition Selection

This diagram provides a logical workflow for determining the appropriate storage protocol for a new or uncharacterized iodinated compound.

Caption: Decision tree for selecting appropriate storage conditions.

Verification Through Validation: Designing a Stability Study

Trustworthy data can only be generated from well-characterized reagents. A formal stability study is essential for establishing a re-test period or shelf life for any critical iodinated compound.[13] The methodology should be systematic and grounded in established guidelines, such as those from the International Council for Harmonisation (ICH).[13][14]

Experimental Protocol: Long-Term Stability Study of an Iodinated API

This protocol outlines a self-validating system for assessing compound stability over time.

Objective: To determine the long-term stability of Compound X under standard storage conditions and establish a re-test period.

Materials:

-

A single, well-characterized batch of Compound X.

-

Stability chambers set to:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[13]

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Appropriate storage containers (e.g., 20 mL amber glass vials with inert screw caps).

-

Validated analytical instrumentation (e.g., HPLC-UV, LC-MS).

Methodology:

-

Initial Analysis (T=0):

-

Aliquot the batch of Compound X into a sufficient number of vials for all time points and conditions.

-

Perform a comprehensive baseline analysis on at least three representative samples.

-

Tests: Appearance (visual inspection), Assay and Purity (by a stability-indicating HPLC method), Degradation Products (HPLC or LC-MS), and any other critical quality attributes (e.g., water content).

-

Record all results meticulously. This is your T=0 reference standard.

-

-

Sample Storage:

-

Place the labeled vials into the respective long-term and accelerated stability chambers.

-

Ensure vials are spaced to allow for uniform air circulation.

-

-

Time Point Testing:

-

At each scheduled time point, remove a set number of vials (e.g., n=3) from each storage condition.

-

Allow samples to equilibrate to ambient laboratory temperature before opening to prevent condensation.

-

Perform the full suite of analytical tests as conducted at T=0.

-

Recommended Frequency:

-

-

Data Analysis and Interpretation:

-

Tabulate the results for each test at each time point and condition.

-

Analyze trends. Look for a decrease in assay value, an increase in specific degradation products, or changes in appearance.

-

A "significant change" is typically defined as a failure to meet the established specification.[14] For example, a >5% drop in assay from the initial value.

-

Data from accelerated studies can be used to predict shelf life under long-term conditions but must be confirmed by the long-term data.[15]

-

Analytical Methods for Detecting Degradation

The choice of analytical method is critical for accurately quantifying the parent compound and its degradation products.

| Method | Application | Strengths & Considerations |

| HPLC-UV | Primary method for assay and purity determination. | A stability-indicating method must be developed and validated to ensure it can separate the API from all potential degradation products.[16] |

| LC-MS | Identification of unknown degradation products. | Provides mass information to help elucidate the structure of impurities and confirm degradation pathways.[3][17] |

| ICP-MS | Highly sensitive quantification of total iodine. | Useful for complex matrices or when tracking overall iodine content, but does not distinguish between the parent compound and degradation products.[17] |

| Spectrophotometry | Can be used for specific chromophoric compounds or to detect the formation of I₂. | The Sandell-Kolthoff (S-K) reaction is a classic colorimetric method for iodine quantification.[17] |

| Visual Inspection | Qualitative assessment of physical changes. | A simple but crucial first indicator of degradation (e.g., color change from white to yellow/brown).[1] |

Conclusion: A Commitment to Quality

The stability of iodinated organic compounds is not a matter of chance, but a function of proactive, science-driven management. By understanding the inherent weakness of the C-I bond and the environmental factors that threaten its integrity, researchers can implement robust storage and handling protocols. These protocols, validated by systematic stability studies, ensure the reliability of experimental data and the quality of pharmaceutical products. This commitment to scientific integrity is paramount for any professional working with these versatile yet vulnerable molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]

- 4. lfatabletpresses.com [lfatabletpresses.com]

- 5. researchgate.net [researchgate.net]

- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 7. Packaging for UV-sensitive medication -- interpack Packaging Fair [interpack.com]

- 8. othilapak.com [othilapak.com]

- 9. Studies on the stability of iodine compounds in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. community.preproom.org [community.preproom.org]

- 13. benchchem.com [benchchem.com]

- 14. database.ich.org [database.ich.org]

- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Commercial Availability and Synthetic Utility of cis-Tert-butyl 3-iodocyclobutylcarbamate

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among the scaffolds that have garnered significant interest are strained ring systems, with the cyclobutane moiety emerging as a particularly valuable motif.[1] Its rigid, three-dimensional structure offers a strategic advantage over more flexible aliphatic chains or planar aromatic rings, enabling precise spatial orientation of substituents to optimize interactions with biological targets. The incorporation of cyclobutane rings into drug candidates has been shown to enhance metabolic stability, improve potency, and fine-tune selectivity.[1]

This guide focuses on a key building block for accessing these desirable structures: cis-tert-butyl 3-iodocyclobutylcarbamate (CAS No. 1389264-12-3). This bifunctional molecule, featuring a protected amine and a reactive iodide, serves as a versatile intermediate for the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. We will delve into its commercial availability, provide a detailed analysis of its synthesis, and explore its applications in the development of novel therapeutics.

Commercial Availability: Securing the Starting Line

The accessibility of starting materials is a critical consideration in any synthetic campaign. This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent in quantities ranging from milligrams to grams, with some vendors offering custom synthesis for larger-scale needs.

| Supplier | Product Name | CAS Number | Typical Quantities | Availability |

| ChemShuttle | This compound | 1389264-12-3 | 250mg, 1g | Typically in stock |

| BLD Pharm | tert-Butyl (cis-3-iodocyclobutyl)carbamate | 1389264-12-3 | Inquire | Available |

| Crysdot | tert-Butyl (cis-3-iodocyclobutyl)carbamate | 1389264-12-3 | Inquire | Available |

It is advisable to contact suppliers directly for the most current pricing and lead times, as these can fluctuate based on stock levels and synthetic demand. The availability of the direct precursor, cis-tert-butyl 3-hydroxycyclobutylcarbamate (CAS No. 389890-43-1), is also robust, providing a viable starting point for in-house synthesis.

Synthesis of this compound: A Tale of Two Reactions

The most common and logical synthetic route to this compound involves the conversion of the corresponding alcohol, cis-tert-butyl 3-hydroxycyclobutylcarbamate. This transformation is typically achieved through nucleophilic substitution, where the hydroxyl group is first activated to create a good leaving group. Two classic named reactions are particularly well-suited for this purpose: the Appel reaction and the Mitsunobu reaction . Both of these reactions are known to proceed with inversion of stereochemistry, a crucial detail for maintaining stereochemical integrity in chiral molecules.

The Appel Reaction: A Robust Path to Iodination

The Appel reaction provides a reliable method for the conversion of alcohols to alkyl halides using triphenylphosphine and a tetrahalomethane.[2][3][4] In the case of iodination, carbon tetraiodide or iodine can be used as the iodine source.

Reaction Mechanism:

The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine and the iodine source. The alcohol then attacks the activated phosphorus, forming an oxyphosphonium intermediate. This intermediate effectively turns the hydroxyl group into an excellent leaving group. Subsequent backside attack by the iodide ion via an SN2 mechanism results in the desired cis-iodocyclobutane derivative with inversion of configuration at the reaction center, along with the formation of triphenylphosphine oxide as a byproduct.[2][4]

Figure 1: Conceptual workflow of the Appel reaction for the synthesis of this compound.

Experimental Protocol (General Procedure):

-

To a solution of cis-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq) and triphenylphosphine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

The Mitsunobu Reaction: A Mild Alternative

The Mitsunobu reaction is another powerful tool for converting primary and secondary alcohols to a variety of functional groups, including iodides, with inversion of configuration.[5][6][7][8][9] This reaction typically employs a phosphine (usually triphenylphosphine) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), as the activating reagents. For iodination, a source of iodide, such as molecular iodine or a metal iodide, is used as the nucleophile.

Reaction Mechanism:

The reaction begins with the formation of a betaine intermediate from the reaction of triphenylphosphine and the azodicarboxylate. This highly reactive species then activates the alcohol, forming an alkoxyphosphonium salt. The iodide nucleophile then displaces the activated hydroxyl group in an SN2 fashion, leading to the inverted iodo-substituted product.[5][6][9]

Figure 2: Conceptual workflow of the Mitsunobu reaction for the synthesis of this compound.

Experimental Protocol (General Procedure):

-

Dissolve cis-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq), triphenylphosphine (1.5 eq), and iodine (1.5 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C and add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazide byproduct.

Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The synthetic utility of this compound lies in its ability to serve as a versatile scaffold for introducing the 3-aminocyclobutyl moiety into larger, more complex molecules. The iodide is an excellent leaving group, readily displaced by a variety of nucleophiles, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for further functionalization.

A significant area of application for this building block is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The rigid cyclobutane core can position pharmacophoric groups in a precise orientation within the ATP-binding site of a kinase, leading to potent and selective inhibition.

While specific patents detailing the use of this compound are emerging, the broader class of 3-aminocyclobutane derivatives is frequently cited in the patent literature for the development of inhibitors for various kinases, including Bruton's tyrosine kinase (BTK) and Cyclin-dependent kinase 2 (CDK2).

Synthetic Workflow Example: Nucleophilic Substitution and Deprotection

A common synthetic sequence involves the nucleophilic substitution of the iodide with a nitrogen-containing heterocycle, a common pharmacophore in kinase inhibitors. This is followed by the deprotection of the Boc group to allow for subsequent amide coupling or other modifications.

Figure 3: A general synthetic workflow illustrating the utility of this compound in drug discovery.

Conclusion

This compound is a commercially available and synthetically valuable building block that provides a strategic entry point into the increasingly important class of cyclobutane-containing molecules. Its preparation from the corresponding alcohol is readily achievable through well-established methodologies such as the Appel and Mitsunobu reactions. The dual functionality of this compound, a reactive iodide and a protected amine, makes it an ideal intermediate for the synthesis of complex drug candidates, particularly in the field of kinase inhibitors. As the demand for novel, three-dimensional scaffolds in medicinal chemistry continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

- 1. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Appel reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Safe Handling of Iodinated Carbamates for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Duality of Iodinated Carbamates in Research

Iodinated carbamates represent a versatile class of organic compounds, uniquely combining the reactivity of the carbamate functional group with the properties imparted by one or more iodine atoms. In the realms of drug design, medicinal chemistry, and organic synthesis, these molecules serve as crucial intermediates, functional moieties in bioactive agents, and specialized reagents.[1][2] Their applications range from their use as preservatives, like Iodopropynyl butylcarbamate (IPBC), to their role in complex synthetic transformations, including iodine-mediated cyclizations and as precursors for radiolabeled tracers for diagnostic imaging and radiotherapy.[3][4][5][6][7][8]

However, the very characteristics that make iodinated carbamates valuable also necessitate a rigorous and informed approach to their handling. The presence of iodine can enhance reactivity and introduce specific toxicological profiles, while the carbamate group is known to interact with biological systems, most notably through the inhibition of acetylcholinesterase, an enzyme critical for nervous system function.[9][10] This guide, designed for the discerning researcher and drug development professional, moves beyond standard safety data sheets to provide a deep, mechanistic understanding of the hazards associated with iodinated carbamates and to establish comprehensive, self-validating protocols for their safe handling, storage, and disposal.

PART I: Hazard Identification and Risk Assessment: A Mechanistic Perspective

A thorough understanding of the "why" behind safety precautions is paramount. For iodinated carbamates, the risks are multifaceted, stemming from both the carbamate core and the iodine substituent(s).

The Carbamate Core: Neurotoxicity and Cholinesterase Inhibition

Carbamates, as a class, are recognized for their ability to inhibit acetylcholinesterase (AChE).[10][11] This enzyme is responsible for hydrolyzing the neurotransmitter acetylcholine at nerve synapses and neuromuscular junctions.

-

Mechanism of Action: Unlike organophosphates which cause irreversible inhibition, carbamates reversibly carbamylate the active site of AChE.[9] This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. While the binding is reversible and toxicity is typically less prolonged than with organophosphates, acute exposure can still lead to significant cholinergic symptoms.[9][11]

The workflow below illustrates this mechanism:

Caption: Mechanism of Carbamate Toxicity via Acetylcholinesterase Inhibition.

The Role of Iodine: Enhanced Hazards

The incorporation of iodine into the carbamate structure introduces additional hazards:

-

Acute Toxicity: Iodinated carbamates like IPBC are classified as harmful if swallowed and toxic if inhaled.[9][12] The iodine atom can contribute to the overall lipophilicity and reactivity of the molecule, potentially affecting its absorption and distribution in the body.

-

Severe Eye and Skin Irritation: These compounds are known to cause serious eye damage and can be irritating to the skin.[3] This is a critical consideration for handling solids and solutions.

-

Respiratory and Skin Sensitization: Some iodinated carbamates may cause allergic skin reactions or asthma-like symptoms if inhaled.[9]

-

Target Organ Toxicity: Prolonged or repeated exposure can cause damage to organs.[9]

-

Hazardous Decomposition Products: In the event of a fire, iodinated carbamates can release highly toxic and corrosive fumes, including hydrogen iodide, carbon oxides, and nitrogen oxides.[13]

Physical and Chemical Reactivity

-

Incompatibility: Iodinated carbamates are generally incompatible with strong oxidizing agents, strong acids, and bases.[13][14] Contact with these substances can lead to decomposition and the release of hazardous materials.

-

Dust Explosion Hazard: Finely divided powders of these compounds, when dispersed in the air, can form explosive mixtures.[13] This necessitates careful handling to avoid generating dust.

PART II: Standard Operating Procedures for Safe Laboratory Handling

The following protocols are designed as a self-validating system. Each step is included to mitigate a specific, identified risk.

Engineering Controls and Workspace Preparation

The first line of defense is to minimize exposure through proper engineering controls.

-

Designated Area: All work with iodinated carbamates, whether solid or in solution, must be conducted in a designated area within a certified chemical fume hood.[13] This is non-negotiable and addresses the inhalation hazard.[9][12]

-

Ventilation: The fume hood must have a verified face velocity (typically 80-120 fpm) to ensure containment of dust and vapors.

-

Workspace Decontamination: Before starting, ensure the work surface is clean and free of incompatible materials.[14] After completion of work, the designated area must be decontaminated. A recommended procedure involves wiping surfaces with a solution of washing soda (sodium carbonate) or a strong soap, followed by a water rinse.[15]

Personal Protective Equipment (PPE): A Multi-Layered Defense

Proper PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[9]

| PPE Category | Specification | Rationale for Use |

| Eye/Face Protection | Tightly fitting safety goggles AND a face shield (minimum 8-inch). | Protects against splashes and airborne particles, mitigating the risk of serious eye damage. |

| Hand Protection | Nitrile or neoprene gloves. Latex is NOT sufficient. | Provides a chemical-resistant barrier against skin absorption and irritation.[9] Gloves must be inspected before use and changed immediately if contaminated. |

| Body Protection | A lab coat, fully buttoned, with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |

| Respiratory Protection | A NIOSH-approved respirator with P100 filters is required when handling powders outside of a containment hood or if there is a risk of aerosol generation.[16] | Protects against the inhalation of toxic dust.[9] |

A Representative Experimental Protocol: Handling Solid Iodinated Carbamates

This protocol outlines the safe weighing and preparation of a solution of a generic iodinated carbamate powder.

-

Preparation (in Fume Hood):

-

Don all required PPE as specified in the table above.

-

Place a tared weigh boat on an analytical balance inside the fume hood.

-

To minimize static discharge, which can cause powders to become airborne, use an anti-static gun or place an ionizer in the balance chamber.

-

-

Dispensing the Solid:

-

Carefully open the stock container. Avoid creating puffs of air that could aerosolize the powder.

-

Using a clean spatula, slowly transfer the desired amount of the iodinated carbamate to the weigh boat. The causality here is to prevent the generation of dust, which is a primary inhalation and explosion risk.[9][13]

-

Securely close the stock container immediately after dispensing.

-

-

Preparing the Solution:

-

Gently add the weighed solid to the reaction vessel or flask containing the solvent.

-

If adding to a stirring solvent, do so slowly at the vortex to prevent splashing.

-

Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete and quantitative transfer.

-

-

Cleanup:

-

Carefully place the contaminated weigh boat and any disposable items (e.g., wipes) into a designated, sealed hazardous waste bag inside the fume hood.

-

Decontaminate the spatula and any non-disposable equipment with an appropriate solvent, collecting the rinsate as hazardous waste.

-

Wipe down the work surface as described in section 2.1.

-

The logical flow of this workflow is designed to contain the hazardous material at every step.

Caption: Safe Handling Workflow for Iodinated Carbamate Powders.

PART III: Storage, Spill Management, and Disposal

Chemical Storage

Proper storage is crucial for maintaining chemical stability and preventing accidental release or reaction.

-

Location: Store in a cool, dry, well-ventilated area, away from direct sunlight.[13]

-

Container: Keep containers tightly closed.[13] If a container has been opened, it must be carefully resealed and kept upright.

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[13][14] A physical barrier or separate cabinet is recommended.

-

Access: The storage area should be locked or accessible only to authorized personnel.[13]

Emergency Procedures: Spill and Exposure Response

Immediate and correct action is critical in the event of a spill or exposure.

-

Small Spill (Solid):

-

Evacuate non-essential personnel.

-

Wearing full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. DO NOT dry sweep.

-

Carefully scoop the material into a labeled, sealable hazardous waste container.

-

Decontaminate the area with a soap and water or sodium carbonate solution, collecting all materials for disposal.[15]

-

-

Large Spill:

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory door and prevent entry.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

-

| Exposure Route | Immediate First Aid Action |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[13] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[9][15] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[13] |

| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. |

Waste Disposal

Disposal of iodinated carbamates must comply with all local, state, and federal regulations.

-

Collection: All waste, including contaminated consumables, spill cleanup materials, and reaction residues, must be collected in clearly labeled, sealed, and chemically compatible containers.

-

Chemical Degradation (for small quantities): For trace amounts or for decontamination of glassware, chemical degradation may be an option prior to disposal, subject to institutional approval. Advanced oxidation processes or hydrolysis using a strong base (in a controlled manner within a fume hood) can break down the carbamate structure.[16] However, this should only be performed by trained personnel with a validated procedure.

-

Professional Disposal: The primary method of disposal should be through a licensed professional waste disposal service. Do not discharge into drains or the environment.[13]

PART IV: Occupational Exposure Monitoring

For laboratories where iodinated carbamates are used frequently, establishing a program for monitoring occupational exposure is a best practice, consistent with OSHA's standard for hazardous chemicals in laboratories (29 CFR 1910.1450).[17]

-

Medical Surveillance: Given that carbamates are cholinesterase inhibitors, a medical surveillance program may be warranted.[18][19] This can include:

-

Baseline Cholinesterase Testing: Establishing a pre-exposure baseline level of red blood cell and plasma cholinesterase for personnel who will be handling significant quantities of these compounds.[19][20]

-

Periodic Monitoring: Regular testing to detect any significant depression from the baseline, which could indicate overexposure.[19]

-

-

Qualitative Assessment: Regular observation of handling practices and hygiene, ensuring that engineering controls and PPE are being used effectively.

-

Symptom Reporting: Training researchers to recognize and report early symptoms of cholinergic effects (e.g., headache, nausea, dizziness) is a crucial component of a comprehensive safety program.[18]

Conclusion

Iodinated carbamates are powerful tools in the arsenal of the modern chemical and pharmaceutical scientist. Their potential, however, is intrinsically linked to the risks they present. By adopting a safety-first mindset grounded in a deep understanding of their chemical reactivity and toxicological mechanisms, researchers can mitigate these risks effectively. The protocols and principles outlined in this guide are intended to provide an authoritative framework for the safe and responsible use of these compounds, ensuring that scientific advancement and personal safety proceed hand in hand.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. I(2)-mediated carbamate annulation: scope and application in the synthesis of azasugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Iodo-2-propynyl butylcarbamate | C8H12INO2 | CID 62097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Iodopropynyl butylcarbamate - Safety Data Sheet [chemicalbook.com]

- 14. CARBAMATE PESTICIDE, SOLID, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. Decontamination [fao.org]

- 16. researchgate.net [researchgate.net]

- 17. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]

- 18. vula.uct.ac.za [vula.uct.ac.za]

- 19. Cholinesterase [lni.wa.gov]

- 20. depts.washington.edu [depts.washington.edu]

Methodological & Application

Stereoselective Synthesis of cis-Tert-butyl 3-iodocyclobutylcarbamate: A Key Building Block for Novel Therapeutics

An Application Note for Researchers and Drug Development Professionals

Abstract

1,3-disubstituted cyclobutane scaffolds are of increasing importance in medicinal chemistry, offering a unique, conformationally restricted geometry that can enhance pharmacological properties such as metabolic stability and binding affinity.[1][2] However, the diastereocontrolled synthesis of these structures, particularly achieving pure cis or trans isomers, presents a significant synthetic challenge.[1][3] This application note provides a detailed, reliable protocol for the stereoselective synthesis of cis-tert-butyl 3-iodocyclobutylcarbamate, a versatile building block for drug discovery programs. The protocol is based on a stereoinvertive iodination of the corresponding trans-hydroxy precursor, a transformation that proceeds with high fidelity via an Sₙ2 mechanism. We provide a step-by-step experimental procedure, mechanistic insights, characterization data, and critical safety information.

Introduction and Synthetic Rationale

The cyclobutane ring serves as a valuable bioisostere for larger, more flexible linkers or planar aryl groups, providing a rigid framework to orient functional groups in three-dimensional space.[1] The target molecule, this compound, incorporates two key functionalities: a Boc-protected amine and an iodine atom. The iodide is an excellent leaving group for nucleophilic substitution and a versatile handle for cross-coupling reactions, while the Boc-carbamate allows for subsequent deprotection and amine functionalization.

The primary challenge in this synthesis is the precise control of the relative stereochemistry of the two substituents at the C1 and C3 positions. Direct C-H functionalization or cycloaddition strategies often yield mixtures of cis and trans isomers that are difficult to separate.[1][2] Our strategy circumvents this issue by employing a substrate-controlled approach that relies on a well-defined stereochemical inversion.

The selected pathway involves the iodination of trans-tert-butyl 3-hydroxycyclobutylcarbamate. This reaction, utilizing triphenylphosphine (PPh₃) and iodine (I₂), proceeds via a mechanism analogous to the Appel reaction. The hydroxyl group is converted into a good leaving group (in situ formation of an oxyphosphonium species), which is then displaced by the iodide nucleophile. This nucleophilic substitution occurs via an Sₙ2 pathway, resulting in a clean inversion of stereochemistry at the carbon center. By starting with the pure trans-alcohol, we can selectively synthesize the desired cis-iodo product with high diastereoselectivity.

Reaction Mechanism and Stereochemical Control

The stereochemical outcome of the reaction is dictated by the Sₙ2 mechanism. The key steps are outlined below:

-

Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, attacks molecular iodine to form an initial adduct, which rapidly rearranges to the thermodynamically stable triphenylphosphine-iodine charge-transfer complex or the phosphonium iodide species.

-

Formation of the Oxyphosphonium Intermediate: The hydroxyl group of the trans-cyclobutanol substrate attacks the activated phosphorus atom, displacing an iodide ion and forming a protonated oxyphosphonium intermediate. Imidazole, acting as a mild base, deprotonates the intermediate to yield the key oxyphosphonium iodide salt.

-

Sₙ2 Displacement: The iodide ion, now acting as a nucleophile, performs a backside attack on the carbon atom bearing the oxyphosphonium group. This concerted displacement forces the bulky triphenylphosphine oxide group to leave from the opposite face, resulting in a complete inversion of the stereocenter.

This sequence ensures that the trans stereochemistry of the starting material is converted to the cis configuration in the product.

Caption: Figure 1: Stereoinvertive Iodination Mechanism.

Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale. All operations involving volatile or hazardous reagents should be performed in a certified chemical fume hood.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| trans-tert-Butyl 3-hydroxycyclobutylcarbamate | ≥97% | Commercial Source |

| Triphenylphosphine (PPh₃) | ≥99% | Commercial Source |

| Imidazole | ≥99% | Commercial Source |

| Iodine (I₂) | ≥99.8% | Commercial Source |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercial Source |

| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | Reagent Grade | - |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | - |

| Brine (Saturated aq. NaCl) | Reagent Grade | - |

| Magnesium Sulfate (MgSO₄), anhydrous | Reagent Grade | - |

| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |

| Ethyl Acetate | HPLC Grade | Commercial Source |

| Hexanes | HPLC Grade | Commercial Source |

Equipment: 100 mL two-neck round-bottom flask, magnetic stirrer and stir bar, argon/nitrogen inlet, dropping funnel, ice-water bath, rotary evaporator, glassware for extraction and chromatography.

Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount (5.0 mmol scale) |

| trans-tert-Butyl 3-hydroxycyclobutylcarbamate | 187.25 | 1.0 | 0.936 g |

| Triphenylphosphine (PPh₃) | 262.29 | 1.2 | 1.57 g |

| Imidazole | 68.08 | 1.2 | 0.408 g |

| Iodine (I₂) | 253.81 | 1.2 | 1.52 g |

| Dichloromethane (DCM) | - | - | ~40 mL |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL two-neck round-bottom flask under an argon atmosphere, add trans-tert-butyl 3-hydroxycyclobutylcarbamate (0.936 g, 5.0 mmol), triphenylphosphine (1.57 g, 6.0 mmol), and imidazole (0.408 g, 6.0 mmol). Add 20 mL of anhydrous dichloromethane via syringe.

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Addition of Iodine: In a separate flask, dissolve iodine (1.52 g, 6.0 mmol) in 20 mL of anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 20-30 minutes. A yellow precipitate of the phosphonium salt complex may form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes eluent system until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate solution (~20 mL) until the dark iodine color disappears completely.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (1 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue contains the product and triphenylphosphine oxide. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure this compound.

Caption: Figure 2: Experimental Workflow Summary.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Appearance: White to off-white solid.

-

Molecular Formula: C₉H₁₆INO₂

-

Molecular Weight: 297.13 g/mol

-

Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: 298.0, for [M+Na]⁺: 320.0.

-

NMR Spectroscopy: The following table provides expected chemical shifts. Note that exact values may vary slightly based on the solvent used.[4][5][6]

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ (ppm) | Assignment |

| ~4.8-5.0 | 1H, br s, NH |

| ~4.3-4.5 | 1H, m, CH -I |

| ~3.9-4.1 | 1H, m, CH -NHBoc |

| ~2.6-2.8 | 2H, m, Cyclobutane CH ₂ |

| ~2.2-2.4 | 2H, m, Cyclobutane CH ₂ |

| 1.45 | 9H, s, -C(CH ₃)₃ |

Safety and Handling

Adherence to standard laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and nitrile gloves must be worn at all times.[7][8]

-

Chemical Hazards:

-

Iodine (I₂): Harmful if swallowed, in contact with skin, or if inhaled.[9] It is corrosive and can cause serious eye irritation.[7] It readily sublimes to produce a vapor that is dangerous to the eyes.[10] All manipulations must be performed in a well-ventilated chemical fume hood.[11] In case of skin contact, wash the affected area with plenty of water.[7]

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact. Always handle in a chemical fume hood.

-

Triphenylphosphine (PPh₃): Can cause skin and eye irritation. Avoid creating dust.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

This application note details a robust and highly stereoselective method for the synthesis of this compound. The protocol leverages a predictable Sₙ2 inversion at the C3 position of a trans-hydroxycyclobutane precursor, providing reliable access to the valuable cis-isomer. This key building block is primed for further elaboration, making this protocol a valuable asset for medicinal chemists and drug development professionals engaged in the synthesis of novel, conformationally constrained therapeutic agents.

References

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. | Semantic Scholar [semanticscholar.org]

- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. utsouthwestern.edu [utsouthwestern.edu]

- 7. carlroth.com [carlroth.com]

- 8. chemsupply.com.au [chemsupply.com.au]

- 9. physics.purdue.edu [physics.purdue.edu]

- 10. science.cleapss.org.uk [science.cleapss.org.uk]

- 11. Iodine | MEL Chemistry [melscience.com]

Application Note: Stereospecific Conversion of cis-tert-Butyl 3-hydroxycyclobutylcarbamate to its trans-Iodo Derivative

Introduction: The Strategic Importance of Substituted Cyclobutanes in Medicinal Chemistry

The cyclobutane motif, once considered an underutilized scaffold in drug discovery, has emerged as a valuable component for designing novel therapeutics.[1][2] Its rigid, puckered conformation provides a unique three-dimensional architecture that can favorably influence a molecule's potency, selectivity, and pharmacokinetic profile. Unlike more flexible cycloalkanes, the constrained nature of the cyclobutane ring can help lock a molecule into a bioactive conformation, enhancing its interaction with biological targets.[2] Furthermore, the introduction of cyclobutane fragments is a key strategy to improve metabolic stability by replacing more labile groups, a critical step in advancing drug candidates from preclinical to clinical studies.

This application note provides a detailed protocol for the stereospecific conversion of cis-tert-Butyl 3-hydroxycyclobutylcarbamate to its corresponding trans-iodo derivative. This transformation is a pivotal step in the synthesis of more complex, sp³-rich molecules for drug discovery programs.[3] The resulting iodo-cyclobutane is a versatile intermediate, primed for a variety of subsequent cross-coupling and nucleophilic substitution reactions. The iodine atom serves as an excellent leaving group, facilitating the introduction of diverse functional groups.[4]

Reaction Mechanism: The Appel Reaction for Iodination

The conversion of the secondary alcohol in cis-tert-Butyl 3-hydroxycyclobutylcarbamate to the iodo derivative is efficiently achieved using a modified Appel reaction.[5][6] This reaction employs triphenylphosphine (PPh₃) and elemental iodine (I₂) to achieve the transformation under mild conditions.[7][8] The inclusion of a weak base, such as imidazole, is often recommended to neutralize the HI generated in situ, which can prevent side reactions and improve yields.[9]

The reaction proceeds via a stereospecific Sₙ2 mechanism, which is crucial for controlling the stereochemistry of the final product.[5][7] The key steps are as follows:

-

Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, attacks molecular iodine to form a triphenylphosphonium iodide intermediate (Ph₃PI⁺ I⁻).[10]

-

Formation of the Alkoxyphosphonium Salt: The hydroxyl group of the cyclobutanol derivative acts as a nucleophile, attacking the activated phosphonium species. This results in the formation of a bulky alkoxyphosphonium iodide intermediate and displaces an iodide ion.[10]

-

Sₙ2 Nucleophilic Substitution: The displaced iodide ion then acts as a nucleophile, attacking the carbon atom bearing the alkoxyphosphonium group from the backside. This backside attack leads to an inversion of stereochemistry at that carbon center.

-

Product Formation: The Sₙ2 displacement results in the formation of the desired trans-iodo-cyclobutane derivative and triphenylphosphine oxide (Ph₃P=O) as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major thermodynamic driving force for the reaction.[5]

This stereochemical inversion is a critical feature of the reaction, converting the cis-alcohol starting material into the trans-iodo product.

Mechanistic Workflow Diagram

Caption: Mechanism of the Appel iodination reaction.

Experimental Protocol

This protocol details the conversion of cis-tert-Butyl 3-hydroxycyclobutylcarbamate to tert-butyl (1r,3s)-3-iodocyclobutylcarbamate.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| cis-tert-Butyl 3-hydroxycyclobutylcarbamate | 389890-43-1 | 187.24 | 1.0 | 187 mg | Starting material[11][] |

| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 1.5 | 393 mg | Reagent |

| Iodine (I₂) | 7553-56-2 | 253.81 | 1.5 | 381 mg | Reagent |

| Imidazole | 288-32-4 | 68.08 | 2.0 | 136 mg | Weak base |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 10 mL | Solvent |

| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | - | ~20 mL | For workup, to quench excess iodine |

| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | - | ~10 mL | For workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (393 mg, 1.5 mmol) and imidazole (136 mg, 2.0 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (5 mL) to the flask and stir the mixture until all solids have dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-